十氟环己烯

描述

Decafluorocyclohexene is an organic compound with the chemical formula C₆F₁₀. It is a fluorinated derivative of cyclohexene, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal and chemical stability, making it useful in various industrial and scientific applications.

科学研究应用

Decafluorocyclohexene has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.

Medicine: Research is ongoing to explore the use of perfluorocyclohexene in drug delivery systems and as a contrast agent in medical imaging.

准备方法

Decafluorocyclohexene can be synthesized through several methods. One common method involves the fluorination of cyclohexene using chlorotrifluoromethane (CHClF₃) or trifluoroformic acid (HCOOH) as fluorinating agents . The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of unwanted by-products.

化学反应分析

Decafluorocyclohexene undergoes various chemical reactions, including:

Photochlorination: This reaction involves the addition of chlorine atoms to the compound under the influence of light.

Substitution Reactions: Decafluorocyclohexene can undergo substitution reactions where fluorine atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochlorination of perfluorocyclohexene results in the formation of chlorinated derivatives.

作用机制

The mechanism by which perfluorocyclohexene exerts its effects is primarily through its interactions with other molecules. The compound’s high electronegativity and stability allow it to form strong bonds with other atoms and molecules, influencing various chemical and biological processes. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.

相似化合物的比较

Decafluorocyclohexene can be compared with other similar compounds, such as:

Perfluorocyclohexane (C₆F₁₂): This compound is fully fluorinated and lacks the double bond present in perfluorocyclohexene.

Perfluorohexane (C₆F₁₄): Another fluorinated compound, perfluorohexane, is used primarily as a refrigerant and in electronic cooling applications.

The uniqueness of perfluorocyclohexene lies in its combination of a cyclic structure with a double bond and full fluorination, which imparts distinct chemical and physical properties.

属性

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFLXJVVPHACEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074659 | |

| Record name | Decafluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-75-9 | |

| Record name | 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, decafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decafluorocyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decafluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula, weight, and relevant spectroscopic data for perfluorocyclohexene?

A1: Perfluorocyclohexene (C₆F₁₀) has a molecular weight of 300.02 g/mol. Spectroscopically, it is characterized by its distinct peaks in techniques like nuclear magnetic resonance (NMR) [] and electron attachment cross section measurements [].

Q2: How does perfluorocyclohexene behave as a gaseous insulator?

A2: Perfluorocyclohexene exhibits high electron attachment cross sections for electrons at specific energy ranges, making it suitable as a component in gaseous insulators for high-voltage electrical equipment. It can be used in combination with other gases like sulfur hexafluoride (SF₆), perfluoropropane, and perfluorobenzene to enhance insulating properties [].

Q3: Are there mixtures where perfluorocyclohexene surpasses sulfur hexafluoride (SF₆) in dielectric strength?

A3: Yes, research has shown that perfluorocyclohexene, at low pressures (approximately 0.2 atm), demonstrates a breakdown strength approximately 2.1 times greater than sulfur hexafluoride (SF₆) under similar conditions []. Additionally, mixtures of perfluorocyclohexene with nitrogen gas (N₂) exhibit synergistic effects, leading to improved dielectric strength compared to sulfur hexafluoride (SF₆) [].

Q4: Can perfluorocyclohexene be polymerized, and what are the characteristics of the resulting polymers?

A4: Yes, perfluorocyclohexene can undergo plasma polymerization. The resulting plasma polymers are less prone to incorporating fluorine compared to the monomer and are predominantly aliphatic, containing fewer aromatic and ring structures []. Notably, these polymers differ in composition compared to those derived from perfluoroaromatic monomers [].

Q5: How does the structure of perfluorocyclohexene impact its electron attachment properties?

A5: The cyclic structure of perfluorocyclohexene significantly enhances its electron attachment cross section (σa(ε)). Furthermore, substituting fluorine atoms with trifluoromethyl (CF₃) groups in single-bonded cyclic perfluorocarbons like perfluorocyclohexene leads to an increase in the thermal electron attachment rate [(αw)ther] [].

Q6: Can perfluorocyclohexene be used as a building block for synthesizing novel polymers?

A6: Yes, perfluorocyclohexene can be used to synthesize a new class of unsaturated semi-fluoropolymers, called perfluorocyclohexenyl (PFCH) aromatic ether polymers. This is achieved through a step-growth polycondensation reaction with polycyclic aromatic hydrocarbon (PAH) bisphenols []. These polymers have potential for post-polymerization functionalization and crosslinking due to their inherent unsaturation and reactive PAH components [].

Q7: How does perfluorocyclohexene react with divalent lanthanoid reagents?

A7: Divalent lanthanoid complexes can abstract fluorine atoms from perfluorocyclohexene []. This reaction leads to the formation of trivalent lanthanoid fluorides and highlights the ability of these reagents to activate carbon-fluorine (C-F) bonds in perfluorinated compounds like perfluorocyclohexene [].

Q8: What is the role of perfluorocyclohexene in the synthesis of diarylethenes?

A8: Perfluorocyclohexene serves as a key structural component in the synthesis of novel diarylethene derivatives. These derivatives, incorporating a perfluorocyclohexene ring, have been investigated for their photoreactivity and potential applications in materials science [, , , , ].

Q9: Are there any computational studies on perfluorocyclohexene derivatives?

A9: Yes, computational studies have been employed to investigate the photoreactivity of perfluorocyclohexene-containing diarylethenes. These studies help explain the observed photochemical behavior and guide the design of new materials with tailored properties [, ].

Q10: How does perfluorocyclohexene react with other chemical reagents?

A10: Perfluorocyclohexene reacts with various reagents. For instance, it undergoes photochlorination with chlorine gas (Cl₂) under specific light irradiation conditions, leading to the formation of chlorinated perfluorocyclohexene derivatives []. It also reacts with pentafluoropyridine in the presence of cesium fluoride (CsF), resulting in perfluorocycloalkylpyridines []. Additionally, perfluorocyclohexene shows reactivity with bistrifluoromethyl nitroxide, yielding perfluoro-[1,2-bis(dimethylamino-oxy)cyclohexane] [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

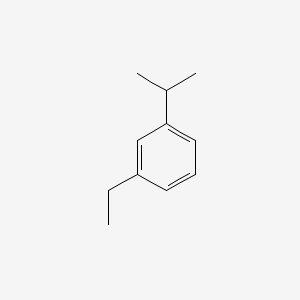

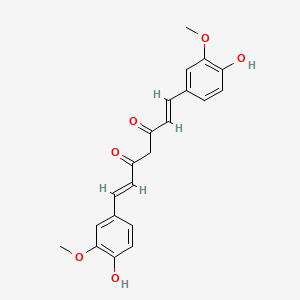

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)